

Dolasetron-d5: A Comprehensive Technical Guide to its Certificate of Analysis

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Compound of Interest		
Compound Name:	Dolasetron-d5	
Cat. No.:	B15137677	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the specifications and analytical methodologies typically found in a Certificate of Analysis (CoA) for **Dolasetron-d5**. **Dolasetron-d5** is the deuterated form of Dolasetron, a selective 5-HT3 receptor antagonist used in the management of nausea and vomiting, particularly that induced by chemotherapy. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies of Dolasetron. This document outlines the critical quality attributes and testing procedures that ensure the identity, purity, and overall quality of **Dolasetron-d5** for research and development purposes.

Core Specifications

The quality of **Dolasetron-d5** is ascertained through a series of analytical tests, each with specific acceptance criteria. These are summarized in the tables below.

General Properties

Test	Specification	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, Methanol	
Melting Point	Conforms to reference standard	



Identity and Purity

Test	Method	Specification
Identity by Infrared (IR) Spectroscopy	IR Spectroscopy	The IR absorption spectrum conforms to that of a reference standard.
Identity by ¹ H NMR	¹ H NMR Spectroscopy	The ¹ H NMR spectrum conforms to the structure of Dolasetron-d5.
Identity by Mass Spectrometry	Mass Spectrometry (MS)	The mass spectrum exhibits a major peak corresponding to the molecular weight of Dolasetron-d5.
Purity by HPLC	HPLC	≥ 98.0%
Assay (by HPLC)	HPLC	95.0% - 105.0%
Isotopic Purity (d5)	Mass Spectrometry	≥ 99% Deuterium incorporation
Residual Solvents	GC-HS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤ 1.0%

Impurity Profile

Impurity	Specification
Any single unspecified impurity	≤ 0.10%
Total Impurities	≤ 2.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of **Dolasetron-d5** are provided below.



High-Performance Liquid Chromatography (HPLC) for Purity and Assay

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5 μm particle size.
- Mobile Phase: A gradient mixture of Acetonitrile and a 20 mM phosphate buffer (pH 3.0).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μL.
- Column Temperature: 30°C.
- Procedure for Purity: The sample is dissolved in the mobile phase and injected into the HPLC system. The chromatogram is recorded, and the area of each impurity peak is calculated as a percentage of the total peak area.
- Procedure for Assay: A standard solution of known concentration is prepared from a
 reference standard. The sample solution is prepared in the same manner. Both solutions are
 injected into the HPLC, and the assay is calculated by comparing the peak area of the
 sample to that of the standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Scan Range: m/z 100-500.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.

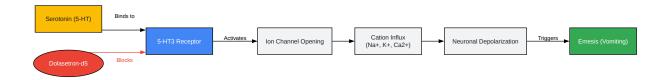


- Procedure for Identity: The sample is introduced into the mass spectrometer, and the
 resulting mass spectrum is analyzed for the presence of the molecular ion peak
 corresponding to the chemical formula of **Dolasetron-d5**.
- Procedure for Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the deuterated (d5) and non-deuterated (d0) forms of Dolasetron are measured to determine the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Procedure: A small amount of the **Dolasetron-d5** sample is dissolved in the deuterated solvent and placed in an NMR tube. The ¹H NMR spectrum is acquired and compared to the known spectrum of Dolasetron, confirming the presence of characteristic peaks and the absence of signals at the positions where deuterium has been substituted.

Visualizations Signaling Pathway of 5-HT3 Receptor Antagonists

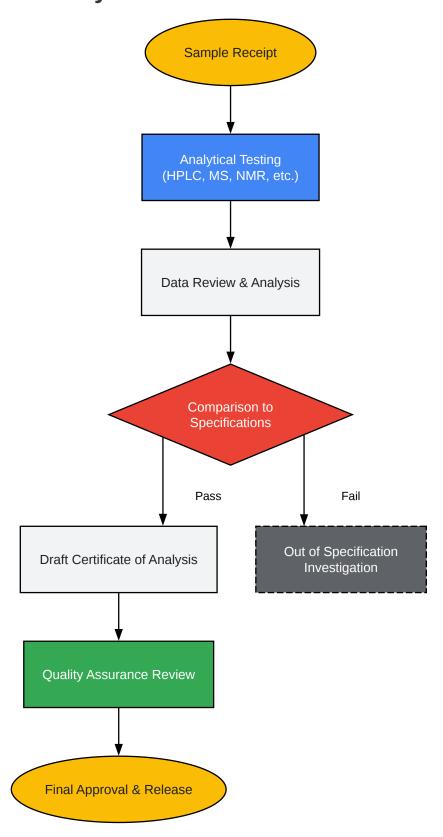


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Caption: Mechanism of action of Dolasetron as a 5-HT3 receptor antagonist.



Certificate of Analysis Workflow



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Caption: Logical workflow for the generation of a Certificate of Analysis.

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